AZD-5069
Description
Overview of Chemokine Receptor Antagonism in Therapeutic Strategies
Chemokine receptor antagonists represent a significant area of therapeutic research, aiming to modulate the inflammatory responses that underpin a multitude of diseases. nih.gov By blocking the interaction between chemokines and their receptors, these antagonists can prevent the excessive recruitment of immune cells to sites of inflammation, a process that often contributes to tissue damage and disease progression. nih.govnih.gov
Chemokines are a large family of small, secreted proteins that play a crucial role in orchestrating the movement of leukocytes, such as neutrophils, monocytes, and lymphocytes. ahajournals.orgnih.gov This process, known as chemotaxis, is essential for normal immune surveillance and response to infection. nih.gov However, the dysregulation of the chemokine system is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. frontiersin.orgdovepress.comtandfonline.com Chemokines exert their effects by binding to G-protein-coupled receptors on the surface of target cells, initiating signaling cascades that lead to cell migration and activation. ahajournals.orgnih.gov
The CXC chemokine receptor 2 (CXCR2) is a key receptor primarily expressed on neutrophils, a type of white blood cell that is a first responder in the innate immune system. patsnap.commdpi.com It binds to several CXC chemokines, most notably those containing the ELR motif, such as CXCL1 and CXCL8 (also known as IL-8). patsnap.comnih.gov The activation of CXCR2 is a critical step in neutrophil migration from the bloodstream into tissues in response to inflammation or infection. springermedizin.denih.gov
Dysregulated CXCR2 signaling is a hallmark of several pathological conditions. In chronic inflammatory diseases, sustained neutrophil infiltration driven by the CXCR2 axis can lead to significant tissue damage. nih.gov Furthermore, research has increasingly highlighted the role of CXCR2 in cancer. The tumor microenvironment can exploit the CXCR2 pathway to recruit immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which can dampen anti-tumor immune responses and promote tumor growth, angiogenesis, and metastasis. patsnap.compatsnap.com
Academic Context and Research Trajectory of AZD-5069
This compound is a potent and selective small-molecule antagonist of the human CXCR2 receptor. astrazeneca.comabcam.com It functions as a reversible antagonist, directly binding to CXCR2 and preventing its activation by chemokine ligands. astrazeneca.comabcam.com This inhibitory action blocks the downstream signaling pathways that mediate neutrophil migration and activation. astrazeneca.com
Developed by AstraZeneca, this compound was initially investigated for its potential as a treatment for inflammatory diseases, particularly those affecting the respiratory system. springer.comnih.gov The rationale was based on the well-established role of CXCR2-mediated neutrophil influx in the pathology of conditions like chronic obstructive pulmonary disease (COPD), bronchiectasis, and severe asthma. nih.govnih.gov Early clinical trials focused on these indications, assessing the compound's ability to reduce neutrophil counts in the airways. clinicaltrials.govresearchgate.netersnet.org For instance, a phase IIa study in patients with bronchiectasis demonstrated that this compound significantly reduced the absolute neutrophil count in sputum. ersnet.org
Despite showing a clear biological effect in reducing neutrophil numbers, clinical trials in respiratory diseases did not consistently translate into significant improvements in clinical outcomes. nih.govresearchgate.net For example, a study in severe asthmatics did not show a reduction in exacerbation rates or an improvement in lung function. astrazeneca.com This led to the discontinuation of its development for asthma, bronchiectasis, and COPD. springer.com
Concurrently, a growing body of preclinical and clinical evidence pointed towards the critical role of the CXCR2 axis in cancer progression. patsnap.compatsnap.com This prompted a strategic shift in the research and development of this compound towards oncology. patsnap.comspringer.com The focus turned to investigating its potential to modulate the tumor microenvironment and enhance the efficacy of other cancer therapies, such as immunotherapy. patsnap.comfrontiersin.org
Fundamental Research Questions Driving this compound Investigations
The scientific inquiry into this compound has been propelled by several key research questions:
Can selective blockade of CXCR2 by this compound effectively inhibit neutrophil recruitment to sites of inflammation and tumor microenvironments? nih.govnih.gov
What is the impact of CXCR2 antagonism with this compound on the function of various immune cells within the tumor microenvironment, particularly myeloid-derived suppressor cells and tumor-associated neutrophils? patsnap.com
Can this compound, when used in combination with immune checkpoint inhibitors or other anti-cancer agents, overcome therapeutic resistance and improve patient outcomes in various cancers? frontiersin.orgcancerresearchuk.org
What are the pharmacokinetic and pharmacodynamic properties of this compound, and how do these inform its clinical development? nih.govnih.gov
These fundamental questions continue to guide ongoing preclinical studies and clinical trials, aiming to fully elucidate the therapeutic potential of this compound in the complex landscape of cancer therapy. cancerresearchuk.orgpatsnap.comisrctn.com
Research Findings on this compound
Preclinical and Clinical Research on this compound
| Study Type | Focus Area | Key Findings | Reference(s) |
|---|---|---|---|
| Preclinical | Mechanism of Action | Potent and selective reversible antagonist of the human CXCR2 receptor. | astrazeneca.com |
| Preclinical | In Vitro Neutrophil Assays | Inhibited ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis. | astrazeneca.com |
| Preclinical | Animal Models (Rat) | Blocked inhaled-LPS induced lung and blood neutrophilia. | astrazeneca.com |
| Preclinical | Animal Models (Mouse) | CXCR2 blockade modulated neutrophil trafficking, reduced tumor and metastasis formation, and enhanced treatment efficacy. | nih.gov |
| Phase I Clinical Trial | Healthy Volunteers | Explored safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. | clinicaltrials.govapp-trialscope.com |
| Phase II Clinical Trial | Bronchiectasis | Reduced absolute neutrophil cell count in morning sputum by 69% versus placebo. | ersnet.org |
| Phase II Clinical Trial | Severe Asthma | Did not significantly reduce the rate of exacerbations or improve FEV1. | astrazeneca.com |
| Phase I/II Clinical Trial | Pancreatic Cancer | Investigated in combination with other agents. | springer.comclinicaltrialsregister.eu |
| Phase I/II Clinical Trial | Prostate Cancer | Trial of this compound in combination with enzalutamide (B1683756). | springer.comclinicaltrialsregister.eu |
| Phase I/II Clinical Trial | Head and Neck Cancer | Assessed safety, tolerability, and preliminary anti-tumor activity in combination with MEDI4736. | springer.comclinicaltrialsregister.eu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-84-3 | |
| Record name | AZD-5069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5069 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanism of Action of Azd 5069
Molecular Target Characterization: CXC Chemokine Receptor 2 (CXCR2)
The primary molecular target of AZD-5069 is the CXC chemokine receptor 2 (CXCR2). CXCR2 is a G protein-coupled receptor (GPCR) that is predominantly expressed on the surface of neutrophils, although it can also be found on other cell types involved in inflammation. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgmims.comamericanelements.com This receptor plays a crucial role in the innate immune response by mediating the chemotaxis and activation of neutrophils. guidetoimmunopharmacology.orgmims.comwikipedia.org Key endogenous ligands for CXCR2 include the ELR+ CXC chemokines, such as CXCL1 and CXCL8 (Interleukin-8), which are potent chemoattractants for neutrophils, directing their migration to sites of inflammation and infection. guidetoimmunopharmacology.orgmims.comwikipedia.org
This compound as a Potent and Selective CXCR2 Antagonist
This compound has been identified and characterized as a potent and selective antagonist of the human CXCR2 receptor. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgmims.comcenmed.comwikipedia.orgwikidata.orgmims.comidrblab.netijdvl.com Studies have demonstrated its high affinity for CXCR2, showing potent inhibition of ligand binding and subsequent receptor activation.
The potency of this compound in inhibiting the binding of radiolabeled CXCL8 to human CXCR2 has been reported with a pIC50 value of 9.1. guidetoimmunopharmacology.orgcenmed.comidrblab.net An IC50 value of 0.79 nM has also been reported. guidetomalariapharmacology.org This potent binding translates into functional inhibition of neutrophil responses. This compound has been shown to inhibit neutrophil chemotaxis, adhesion molecule expression (such as CD11b), and intracellular calcium mobilization induced by CXCR2 ligands like CXCL1 and IL-8, at concentrations consistent with its binding potency. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgcenmed.comidrblab.netijdvl.com
| Assay Type | Target Receptor | Ligand | Reported Value (pIC50 or pA2) | Reference |
| Inhibition of [¹²⁵I]-CXCL8 Binding | Human CXCR2 | CXCL8 | 9.1 (pIC50) | guidetoimmunopharmacology.orgcenmed.comidrblab.net |
| Inhibition of Neutrophil Chemotaxis | Human CXCR2 | CXCL1 | ~9.6 (pA2) | guidetoimmunopharmacology.orgcenmed.comidrblab.net |
| Inhibition of Adhesion Molecule Expression | Human CXCR2 | CXCL1 | 6.9 (pA2) | guidetoimmunopharmacology.orgcenmed.comidrblab.net |
| Inhibition of Cytosolic Calcium Increase | Human CXCR2 | IL-8/GRO-α | Consistent with binding potency | guidetomalariapharmacology.orgijdvl.com |
A key characteristic of this compound is its high selectivity for CXCR2 over other related chemokine receptors, particularly CXCR1 and CCR2b. Preclinical data indicate that this compound demonstrates greater than 150-fold selectivity for CXCR2 compared to CXCR1 and CCR2b receptors. guidetomalariapharmacology.orgwikipedia.org Another source specifies that this compound is around 100-fold more potent against CXCR2 than CXCR1. wikidata.org This selectivity is important for minimizing off-target effects and specifically targeting CXCR2-mediated inflammatory responses.
This compound is described as a reversible antagonist of the CXCR2 receptor. guidetomalariapharmacology.orgwikipedia.orgwikipedia.org However, its binding kinetics are characterized by a slow off-rate, which contributes to its sustained pharmacological effect. guidetoimmunopharmacology.orgcenmed.com The binding kinetics of this compound with CXCR2 are influenced by factors such as time and temperature. guidetoimmunopharmacology.orgcenmed.com This slow reversibility can lead to apparent insurmountable antagonism in functional assays, particularly with short incubation times, as the antagonist remains bound to the receptor for a considerable duration, effectively reducing the maximal response to agonists. guidetoimmunopharmacology.orgcenmed.com This behavior was also observed in vivo in an acute lipopolysaccharide-induced lung inflammation model. guidetoimmunopharmacology.orgcenmed.com
Studies have investigated the activity of this compound across different species to assess its translational potential. Receptor binding potency of this compound has been found to be similar across various species, including cynomolgus monkey, dog, rat, and mouse. guidetomalariapharmacology.org Furthermore, functional studies in non-human primates (cynomolgus monkeys) have indicated that chronic treatment with this compound did not impair key neutrophil-mediated host immune functions like phagocytosis and oxidative burst, suggesting a degree of cross-reactivity in its functional effects while preserving essential immune responses. mims.com
Competitive vs. Non-Competitive Antagonism and Binding Characteristics
While some CXCR2 antagonists are described as competitive or allosteric, the binding characteristics of this compound are primarily defined by its potency and slow reversibility. The observation of insurmountable antagonism in functional assays with short incubation times is correlated with its slow off-rate from the CXCR2 receptor. guidetoimmunopharmacology.orgcenmed.com This kinetic profile means that even if this compound binds to the orthosteric site (where the natural ligand binds), its slow dissociation rate can make it appear as an insurmountable or functionally non-competitive antagonist under certain experimental conditions, as increasing agonist concentrations may not fully overcome the persistent blockade. guidetoimmunopharmacology.orgcenmed.com Unlike some other antagonists like SB-265610 which is described as a selective, competitive, nonpeptide and allosteric CXCR2 antagonist, the primary literature on this compound emphasizes its slow reversibility as the key determinant of its functional antagonistic profile. fishersci.co.ukwikidata.org
Cellular and Subcellular Mechanisms of Action
The cellular and subcellular mechanisms of action of this compound are directly linked to its antagonism of CXCR2 signaling. By binding to CXCR2, this compound inhibits the downstream signaling cascades typically activated by chemokine binding. wikipedia.org This inhibition leads to a reduction in several key neutrophil functions essential for their role in inflammation.
Specifically, this compound inhibits the binding of endogenous ligands like CXCL8 to CXCR2. guidetoimmunopharmacology.orgcenmed.comidrblab.net This blockade prevents the initiation of intracellular events, including the increase in cytosolic calcium levels that is a hallmark of CXCR2 activation in neutrophils. guidetomalariapharmacology.orgijdvl.com Consequently, this compound effectively inhibits neutrophil chemotaxis, the directed movement of these cells towards chemokine gradients. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgmims.comcenmed.comidrblab.net It also reduces the expression of adhesion molecules, such as CD11b, on the neutrophil surface, which are necessary for their adherence to endothelial cells and subsequent transmigration into tissues. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgcenmed.comidrblab.net
Inhibition of Ligand-Induced Neutrophil Responses In Vitro
In functional in vitro neutrophil assays, this compound has been shown to inhibit responses induced by ligands such as IL-8 or GRO-α (CXCL1). astrazeneca.com These inhibited responses include cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency. astrazeneca.comnih.gov
Suppression of Cytosolic Calcium Increase
This compound is potent in inhibiting calcium flux in human neutrophils in vitro. researchgate.net With short incubation times, AZD5069 exhibited an antagonist profile with insurmountable antagonism of calcium response curves. nih.govresearchgate.net This behavior was also observed in vivo in an acute lipopolysaccharide-induced lung inflammation model. nih.govresearchgate.net
Attenuation of CD11b Surface Expression
AZD5069 inhibits adhesion molecule expression, such as CD11b, in response to CXCL1. nih.govmedkoo.comresearchgate.net CD11b (also known as Mac-1) is an activation-associated marker on the surface of neutrophils, and its upregulation is associated with neutrophil activation. nih.govfrontiersin.org Studies have shown that AZD5069 attenuates the surface expression of CD11b on human neutrophils in vitro. astrazeneca.comresearchgate.net
Reduction of Neutrophil Adhesion and Chemotaxis
Table 1: In Vitro Effects of this compound on Neutrophil Responses
| Neutrophil Response | Effect of this compound | Ligand/Stimulus |
| Cytosolic Calcium Increase | Inhibited | IL-8 or GRO-α |
| CD11b Surface Expression | Attenuated | IL-8 or GRO-α |
| Adhesion | Reduced | IL-8 or GRO-α |
| Chemotaxis | Reduced | CXCL1, CXCL8 |
Modulation of Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Neutrophils (TANs)
MDSCs are a heterogeneous population of immature myeloid cells that play significant immunosuppressive roles, particularly in the context of cancer. smw.chmdpi.commdpi.com Tumor-associated neutrophils (TANs) are a subset of neutrophils found within the tumor microenvironment and are often associated with poor prognosis. researchgate.netnih.govmdpi.com CXCR2 is expressed on MDSCs and plays a key role in their migration and aggregation signaling pathway. researchgate.netmdpi.combmj.com
Abrogation of MDSC Trafficking and Immunosuppressive Activity
Targeting the CXCL8-CXCR2 axis with inhibitors like AZD5069 has been investigated as a strategy to modulate MDSC activity and trafficking. researchgate.netmdpi.comresearchgate.netnih.gov Suppression of the IL-8/CXCR2 pathway has been shown to significantly abrogate MDSC trafficking and immunosuppressive activity. researchgate.netnih.gov This can lead to a more favorable tumor microenvironment for anti-tumor immune responses. nih.gov Studies in preclinical models have demonstrated that CXCR2 deficiency or treatment with CXCR2 inhibitors such as AZD5069 can eliminate MDSC metastasis and significantly enhance antitumor activity. mdpi.com The blockade of the CXCR2 chemotaxis pathway significantly inhibits MDSC trafficking into the tumor microenvironment in orthotopic mouse models. bmj.com
Depletion of Neutrophils in Tumor Microenvironment
AZD5069 has been shown to inhibit the recruitment of tumor-associated neutrophils (TANs) into peritumoral regions in vivo. researchgate.netresearchgate.netnih.gov Interference with CXCR2/CXCL8 binding using AZD5069 has been proposed as a measure to limit the pro-tumorigenic activity of TANs by reducing their migration into the peritumoral region in vivo. researchgate.netresearchgate.netnih.gov While selective pharmacological blockade of CXCR2 using AZD5069 profoundly inhibited recruitment of TAN into peritumoral regions in a mouse model, intratumoral infiltration was only transiently attenuated and rebounded at later time points, suggesting distinct spatial dynamics of TANs that are partially and differentially regulated via the CXCR2 signaling pathway. nih.gov Despite its inability to reduce the recruitment of TANs to the intratumoral lesion at later time points, AZD5069 still significantly reduced the motility of intratumoral TANs at an earlier time point. nih.gov
Table 2: Effects of this compound on MDSCs and TANs
| Cell Type | Effect of this compound | Mechanism | Location/Context |
| MDSCs | Abrogated Trafficking and Immunosuppressive Activity | Inhibition of IL-8/CXCR2 Pathway | Various (e.g., tumors) |
| TANs | Inhibited Recruitment | Blocking CXCR2/CXCL8 Binding | Peritumoral regions |
| TANs | Transiently Attenuated Intratumoral Infiltration | Blocking CXCR2/CXCL8 Binding | Intratumoral regions |
| TANs | Reduced Motility (Intratumoral) | Modulation of CXCR2 Signaling | Intratumoral regions |
Pharmacodynamics of this compound
Compensatory Induction of CXCR2 Ligands
One notable consequence of blocking the CXCR2 receptor pathway with this compound is the compensatory induction of its ligands nih.govnih.gov. This phenomenon has been observed in both preclinical studies and clinical trials nih.govnih.gov. The exact mechanisms underlying this intrinsic feed-forward regulation of systemic CXCR2 ligands are not fully elucidated, but it is postulated to be a transient response aimed at re-establishing physiopharmacological homeostasis following the disequilibrium caused by CXCR2 blockade nih.gov.
Increases in Serum and Sputum Chemokine Levels (e.g., IL-8, GRO-α, IL-6, IL-1β)
Treatment with this compound has been associated with increased levels of CXCR2 ligands and other inflammatory mediators in both serum and sputum. Clinical studies have provided detailed findings on these changes.
In a randomized, placebo-controlled study in patients with bronchiectasis, treatment with this compound for 28 days led to statistically significant increases in the levels of several chemokines and cytokines compared to placebo ersnet.orgnih.govpharmacm.com. Analysis of sputum samples showed an estimated 4.5-fold increase in IL-6 and a 3.2-fold increase in GRO-α after this compound treatment ersnet.orgpharmacm.com. Similarly, analysis of serum samples indicated a 5.5-fold increase in GRO-α, a 1.6-fold increase in IL-1β, and a six-fold increase in IL-8 ersnet.orgpharmacm.com. These increases were statistically significant (all p<0.001) ersnet.orgnih.govpharmacm.com.
Another study in healthy volunteers treated with this compound observed significant increases in serum concentrations of the high-affinity CXCR2 ligands IL-8 and GRO-α during the treatment period compared to placebo nih.gov. These effects were found to be reversible upon cessation of treatment nih.gov. An exploratory pilot study in patients with neutrophilic asthma also reported a numerical increase of IL-8 and GRO-α levels in sputum and serum following treatment with this compound ersnet.orgresearchgate.net.
The observed increases in chemokine levels, particularly IL-8 and GRO-α, are consistent with a compensatory upregulation of CXCR2-specific ligands following CXCR2 antagonism by this compound nih.gov. While the increase in G-CSF levels was also noted in some studies, it was not sufficient to reverse the this compound-mediated decrease in circulating neutrophils nih.gov.
The following table summarizes the observed changes in chemokine and cytokine levels in serum and sputum from the bronchiectasis study ersnet.orgpharmacm.com:
| Analyte | Sample Type | Estimated Fold Increase (this compound vs Placebo) | Statistical Significance (p-value) |
| IL-6 | Sputum | 4.5 | <0.001 |
| GRO-α | Sputum | 3.2 | <0.001 |
| GRO-α | Serum | 5.5 | <0.001 |
| IL-1β | Serum | 1.6 | 0.001 |
| IL-8 | Serum | 6.0 | <0.001 |
These findings highlight the complex interplay within the chemokine network and the body's adaptive responses to CXCR2 blockade.
Preclinical Research and Disease Models
In Vitro Experimental Systems
In vitro experimental systems have been crucial in characterizing the direct effects of AZD-5069 on receptor binding and key neutrophil functions.
Receptor Binding Assays
Receptor binding assays have demonstrated that this compound acts as a potent and selective antagonist of the human CXCR2 receptor. Studies have shown that this compound inhibits the binding of ligands, such as CXCL8 (IL-8) and GRO-α, to CXCR2. astrazeneca.comresearchgate.netnih.govselleckchem.com The compound exhibits a high affinity for CXCR2, with reported Ki values in the nanomolar range. astrazeneca.comresearchgate.netnih.gov Selectivity over the related receptor CXCR1 has also been observed, with this compound showing significantly lower potency at CXCR1 compared to CXCR2. researchgate.netselleckchem.comnih.gov
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand Used in Assay | Binding Affinity (Ki) | Selectivity Ratio (CXCR1:CXCR2) | Source |
| Human CXCR2 | CXCL8 or GRO-α | Nanomolar range | >100-fold (vs. CXCR1) | astrazeneca.comresearchgate.netnih.govselleckchem.comnih.gov |
| Human CXCR1 | CXCL8 | Lower potency than CXCR2 | - | selleckchem.comnih.gov |
Functional Neutrophil Assays
Functional assays using isolated human neutrophils or whole blood have been performed to assess the impact of this compound on various neutrophil activities mediated by CXCR2 signaling. These assays include evaluating changes in cytosolic calcium levels, surface expression of adhesion molecules like CD11b, and directed migration (chemotaxis) and adhesion. astrazeneca.comresearchgate.netnih.gov
Ligand-Induced Cytosolic Calcium Increase
Stimulation of neutrophils with CXCR2 ligands such as IL-8 or GRO-α typically leads to a rapid increase in intracellular calcium concentration, a critical step in neutrophil activation. researchgate.netnih.gov this compound has been shown to inhibit this ligand-induced cytosolic calcium increase in a concentration-dependent manner, consistent with its antagonist activity at CXCR2. researchgate.netnih.gov
Table 2: Inhibition of Ligand-Induced Cytosolic Calcium Increase
| Ligand | Cell Type | Assay Type | IC50 Value | Source |
| IL-8 or GRO-α | Human Neutrophils | Cytosolic Calcium Increase | Consistent with binding potency | researchgate.netnih.gov |
CD11b Surface Expression
Activation of neutrophils via CXCR2 also leads to the upregulation of adhesion molecules, such as CD11b, on the cell surface, which is important for neutrophil adhesion and migration. researchgate.netnih.gov In vitro experiments have demonstrated that this compound inhibits the ligand-induced increase in CD11b surface expression on neutrophils. researchgate.netnih.gov This inhibitory effect occurs at concentrations consistent with the compound's binding potency to CXCR2. researchgate.netnih.gov
Table 3: Inhibition of Ligand-Induced CD11b Surface Expression
| Ligand | Cell Type | Assay Type | IC50 Value | Source |
| IL-8 or GRO-α | Human Neutrophils | CD11b Surface Expression | Consistent with binding potency | researchgate.netnih.gov |
Adhesion and Chemotaxis
Neutrophil adhesion to endothelial cells and subsequent directed migration (chemotaxis) towards chemokine gradients are fundamental processes in inflammatory responses and immune cell recruitment. astrazeneca.comresearchgate.netnih.gov this compound has been shown to inhibit both the adhesion and chemotaxis of neutrophils induced by CXCR2 ligands. astrazeneca.comresearchgate.netnih.gov These findings highlight the ability of this compound to block key functional responses of neutrophils mediated by CXCR2 activation. astrazeneca.comresearchgate.netnih.gov
Table 4: Inhibition of Neutrophil Adhesion and Chemotaxis
| Stimulus | Cell Type | Assay Type | Effect of this compound | Source |
| Ligand (e.g., IL-8, GRO-α, CXCL1) | Human Neutrophils | Adhesion | Inhibited | astrazeneca.comresearchgate.netnih.gov |
| Ligand (e.g., IL-8, GRO-α, CXCL1) | Human Neutrophils | Chemotaxis | Inhibited | astrazeneca.comresearchgate.netnih.gov |
Tumor Spheroid Models
Tumor spheroid models are three-dimensional in vitro systems that can mimic aspects of the tumor microenvironment, including cell-cell interactions and the effects of therapeutic agents on tumor cell behavior and immune cell infiltration. This compound has been utilized in tumor spheroid models to investigate its impact on neutrophil recruitment to tumors and tumor progression. justia.comnih.govresearchgate.netnsf.gov Studies using pancreatic tumor spheroids and differentiated HL-60 cells (as a model for neutrophils) have shown that this compound can effectively reduce the migration of these cells towards tumor spheroids. nih.govresearchgate.net Furthermore, in models where neutrophils are in direct contact with tumor spheroids, this compound treatment has been observed to attenuate the neutrophil-promoted invasion and proliferation of the tumor spheroids by blocking this direct contact. nih.govresearchgate.net These findings suggest that CXCR2 inhibition by this compound may have therapeutic potential by affecting the interaction between neutrophils and tumor cells within the tumor microenvironment. nih.govresearchgate.net
Table 5: Effects of this compound in Tumor Spheroid Models
| Tumor Spheroid Type | Immune Cell Model | Observed Effects of this compound | Source |
| Pancreatic Tumor Spheroids (PANC-1) | Differentiated HL-60 cells (Neutrophil model) | Reduced migration of immune cells towards spheroids; Attenuated immune cell-promoted tumor spheroid invasion and proliferation (in contact models) | nih.govresearchgate.net |
Compound and Receptor Information
| Name | PubChem CID |
| This compound | 56645576 nih.gov, 59558839 nih.gov |
| CXCR1 | 16098480 umich.edu |
| CXCR2 | 100951623 nih.gov, 11289471 justia.com, 6918104 idrblab.net, 9978981 nus.edu.sg |
In Vivo Animal Models
In vivo studies using various animal models have been instrumental in characterizing the effects of this compound on neutrophil recruitment and its potential in treating diseases driven by neutrophilic inflammation or involving tumor-associated neutrophils nih.govresearchgate.netmedkoo.comastrazeneca.com.
Acute Lipopolysaccharide (LPS)-Induced Lung Inflammation Models
Acute lung injury induced by lipopolysaccharide (LPS) is a widely used model to study neutrophil-driven inflammation in the lungs biomolther.org. Preclinical evidence indicates that genetic or pharmacological inhibition of CXCR2 reduces pulmonary neutrophilic inflammation in response to LPS challenge in several animal species nih.gov. Oral administration of this compound to rats has been shown to block inhaled-LPS induced lung (BAL) and blood neutrophilia medkoo.comastrazeneca.com. This effect was observed at exposures aligned with receptor potency, corrected for protein binding astrazeneca.com. This compound at doses of 3 and 10 µmol/kg inhibited bronchoalveolar lavage fluid (BALF) neutrophil influx in a rat model of LPS-induced lung neutrophilia and non-allergic airway inflammation medkoo.com. This behavior was also observed in vivo in an acute LPS-induced lung inflammation model, where AZD5069 exhibited insurmountable antagonism of calcium response curves with short incubation times researchgate.net.
Allergic Mouse Models and Neutrophil Accumulation in Bronchoalveolar Lavage Fluid (BALF)
Neutrophil accumulation in the airways is a feature in some patients with severe asthma researchgate.netfrontiersin.org. Studies in allergic mouse models have investigated the role of neutrophils and the effect of CXCR2 inhibition on neutrophil accumulation in bronchoalveolar lavage fluid (BALF) frontiersin.orgpatsnap.comnih.gov. While CXCR2 inhibitors like AZD5069 have been shown to reduce neutrophil levels in sputum and blood in clinical studies in asthma and bronchiectasis, the clinical effectiveness in improving asthma symptoms has been uncertain researchgate.netnih.gov. Research in allergic mouse models has observed ILC2-dependent neutrophil accumulation in the BALF patsnap.com. High mobility group box-1 (HMGB1), identified in the supernatant of lung ILC2s, was found to initiate neutrophil chemotaxis patsnap.com. Genetic perturbation of Hmgb1 in ILC2s reduced BALF neutrophil numbers and alleviated airway inflammation patsnap.com. While some studies with other CXCR2 inhibitors in allergic airway inflammation models showed attenuation of inflammation, an unexpected finding with AZD5069 in human studies was its failure to improve severe uncontrolled asthma despite reducing sputum and blood neutrophil levels nih.gov.
Orthotopic Mouse Models of Immune Checkpoint Blockade Resistance
The immunosuppressive tumor microenvironment can lead to limited responses to immune checkpoint blockade (ICB) therapies bmj.com. Myeloid-derived suppressor cells (MDSCs), which express CXCR2, are correlated with poor prognosis and unsatisfactory ICB responses in hepatocellular carcinoma (HCC) bmj.comnih.gov. Studies using ICB-resistant orthotopic mouse models of HCC have investigated the effect of targeting the IL-8/CXCR2 pathway with AZD5069 bmj.comnih.gov. Blockade of the CXCR2 chemotaxis pathway with AZD5069 significantly inhibited MDSC trafficking into the tumor microenvironment in an orthotopic HCC mouse model bmj.com. Furthermore, co-blockade of CXCR2 with AZD5069 and PD-L1 remarkably reduced tumor weight compared to single treatments bmj.com. Suppression of the IL-8/CXCR2 pathway by AZD5069 significantly abrogated MDSC trafficking and immunosuppressive activity, which sensitized anti-PD-L1 blockade to reduce tumor growth and prolong survival in an ICB-resistant orthotopic mouse model nih.gov. In mice with EGFRvIII expressing glioblastoma, inhibition of CXCR2 with AZD5069 resulted in a reduction in PMN-MDSCs, increased intratumoral cytotoxic CD8+ T cells, and improved response to immune checkpoint inhibitors nih.gov.
Murine Models of Non-alcoholic Steatohepatitis-Hepatocellular Carcinoma (NASH-HCC)
Here is a table summarizing findings from NASH-HCC murine models:
| Model Type | Treatment Combination | Key Findings | Source |
| NASH-HCC Murine | AZD5069 + anti-PD-L1 | Suppressed tumor burden, extended survival, increased tumor-associated neutrophils with anti-tumor phenotype. | researchgate.netdovepress.combiorxiv.org |
| DEN/ALIOS Murine | AZD5069 + anti-PD1 | Reduced tumor burden, improved survival, increased infiltration of tumor associated neutrophils with altered phenotype. | postersessiononline.eu |
| Orthotopic NASH-HCC Murine | AZD5069 + anti-PD-L1 | Significantly abrogated MDSC trafficking and immunosuppressive activity, sensitized anti-PD-L1, reduced tumor growth, prolonged survival. | nih.gov |
Studies in Non-Human Primates (Cynomolgus Monkeys)
Studies in non-human primates, specifically cynomolgus monkeys, have been conducted to assess the effects of chronic treatment with AZD5069 on neutrophil-mediated host immunity nih.govmedkoo.com. These studies are important to understand the potential impact of CXCR2 blockade on essential immune functions. Receptor binding potency of AZD5069 was found to be similar across species, including cynomolgus monkey astrazeneca.com.
Maintaining the immunostatic balance of neutrophils is vital for host defense nih.gov. CXCR2 activation by chemokines coordinates neutrophil recruitment during homeostasis and immune responses nih.gov. Studies in cynomolgus monkeys revealed that chronic treatment with AZD5069 did not impair the phagocytic or oxidative capacity of neutrophils, which are critical for anti-microbial functions nih.govmdpi.com. This finding suggests that preserved neutrophil immunoprotection can be maintained during CXCR2 blockade in these primates nih.gov. Pathogen-initiated phagocytosis and oxidative burst were preserved in circulating monkey neutrophils after long-term treatment (39 weeks) with AZD5069 nih.gov. The sparing effect on circulating neutrophils is noteworthy, as there was no increased risk of infection in animals chronically treated with AZD5069 over 39 weeks in vivo, reflecting the preserved pathogen-initiated phagocytic and oxidative responses observed ex vivo nih.gov.
Here is a table summarizing findings from studies in Cynomolgus Monkeys:
| Species | Treatment Duration | Neutrophil Function Assessed | Key Findings | Source |
| Cynomolgus Monkey | Chronic (39 weeks) | Phagocytosis, Oxidative burst activity | No impairment of phagocytic or oxidative capacity; preserved immunoprotection. | nih.govmdpi.com |
Phagocytic and Oxidative Burst Activities
Studies in both human volunteers and non-human primates have investigated the effect of this compound on key neutrophil effector functions, namely phagocytosis and oxidative burst activity. Findings consistently indicate that treatment with this compound does not impair these crucial antimicrobial functions. In human volunteers treated with this compound, neutrophils in whole-blood samples displayed normal uptake of opsonized FITC-labelled E. coli, with the percentage of phagocytic neutrophils comparable to that observed in placebo-treated individuals nih.govresearchgate.netwestminster.ac.uk. Similarly, the mean fluorescence intensity (MFI) values for oxidative burst activity, a quantitative measure of superoxide (B77818) anion production by neutrophils stimulated with E. coli, were found to be similar between the this compound and placebo groups nih.govresearchgate.netwestminster.ac.uk. These results suggest that while this compound affects neutrophil migration, it preserves their essential immune responses nih.govnih.govresearchgate.netwestminster.ac.uk. In cynomolgus monkeys, chronic treatment with this compound did not adversely impact neutrophil-mediated phagocytic and oxidative burst activities after bacterial challenge nih.gov. Pathogen-initiated phagocytosis and oxidative burst were preserved in circulating monkey neutrophils following long-term this compound treatment nih.gov.
Evaluation of Efficacy in Preclinical Disease Models
The efficacy of this compound has been evaluated in various preclinical disease models, primarily focusing on its ability to modulate neutrophil infiltration and its direct and indirect effects on tumor growth and survival.
Modulation of Neutrophil Infiltration
This compound functions as a reversible CXCR2 antagonist that inhibits CXCL8 binding and subsequent neutrophil chemotaxis researchgate.netersnet.org. Preclinical models have demonstrated the capacity of this compound to abrogate airway neutrophil recruitment in response to inflammatory challenges nih.goversnet.org. Studies in animal models have shown that this compound reduces bronchial mucosal neutrophil infiltration ersnet.orgersnet.org. In human studies, this compound treatment led to a reversible reduction in circulating neutrophil counts nih.govresearchgate.netwestminster.ac.uk. Furthermore, this compound has been shown to inhibit the recruitment of tumor-associated neutrophils (TANs) in vivo researchgate.netnih.gov. In mouse models of prostate cancer, this compound treatment inhibited TAM infiltration researchgate.netub.edu. Studies in pancreatic cancer models using a microphysiological system revealed that this compound treatment significantly reduced the number of tumor-infiltrated cells and reduced direct contact between neutrophils and tumor spheroids nih.gov. In mouse prostate cancer and MC-38 tumor models, CXCR2 blockade with this compound impeded radiation-induced increases of neutrophils in the tumor mdpi.com.
Tumor Growth Suppression and Survival Prolongation in Cancer Models
This compound has demonstrated efficacy in suppressing tumor growth and prolonging survival in several preclinical cancer models. In models of advanced prostate cancer, this compound treatment suppressed tumor growth researchgate.netub.edunih.gov. In a PCa xenograft model using the PTEN-deficient castration-resistant C4-2 cell line, the CXCR2 inhibitor AZD5069 reduced tumor growth, both in the absence and presence of IR treatment nih.gov. In an orthotopic NASH-HCC model, this compound monotherapy reduced tumor burden, and the combination of this compound with anti-PD1 further reduced tumor burden and extended survival bmj.com. In mice with EGFRvIII expressing glioblastoma, this compound treatment prolonged survival, and this effect was enhanced when combined with PD-1/CTLA4 immune checkpoint blockade aacrjournals.org. This was associated with a reduction in PMN-MDSCs and an increase in intratumoral cytotoxic CD8+ T cells aacrjournals.org. Preclinical studies also support the hypothesis that blocking the CXCR2 pathway can enhance antitumor immune responses and prolong survival in pancreatic cancer models pharmacm.com. AZD5069 is being investigated for its anticancer effects in preclinical studies across various tumor types frontiersin.org.
Reversal of Endocrine Resistance in Cancer Models
Preclinical and early clinical data suggest a role for this compound in potentially reversing endocrine resistance in certain cancer types. A Phase I/II trial (NCT03177187) evaluated AZD5069 in combination with enzalutamide (B1683756) in patients with metastatic castration-resistant prostate cancer (mCRPC) patsnap.comesmo.orgmedchemexpress.com. This study provided evidence suggesting that CXCR2 blockade of intratumoural myeloid infiltration may reverse endocrine resistance in some patients with castration-resistant mCRPC esmo.org. In models of triple-negative breast cancer (TNBC), AZD5069 has been shown to reverse doxorubicin (B1662922) resistance frontiersin.orgresearchgate.net. The combination of AZD5069 with doxorubicin was found to inhibit doxorubicin-mediated CXCR2 overexpression and reduce chemoresistance and TGF-β expression in TNBC frontiersin.orgresearchgate.net.
Clinical Research and Therapeutic Applications
Clinical Development Phases and Current Status
The clinical development of AZD-5069 has progressed through several phases, focusing on its safety, tolerability, and efficacy in various populations.
To date, this compound has been evaluated in eight Phase I studies involving a total of 240 healthy volunteers. nih.govnih.gov These studies were designed to assess the safety, tolerability, and pharmacokinetic profile of the compound. Participants received single oral doses ranging from 0.1 to 200 mg, as well as multiple once- or twice-daily doses between 10 and 120 mg. researchgate.net The formulations used in these trials included solutions, suspensions, capsules, and tablets. nih.gov
Key findings from these Phase I trials in healthy volunteers include:
Pharmacokinetics: this compound demonstrated a predictable and linear pharmacokinetic profile. nih.gov It was rapidly absorbed, with the time to reach maximum plasma concentration being approximately 2 hours under fasting conditions. researchgate.net The compound has an initial half-life of 4 hours and a terminal half-life of 11 hours. nih.gov Steady-state plasma concentrations were typically achieved within 2 to 3 days of twice-daily dosing, with minimal accumulation (approximately 1.1-fold). nih.govresearchgate.net
Variability: The intra-subject variability in drug exposure was low (3-11%), while the inter-subject variability was moderate (29-64%). nih.gov
Excretion: Less than 5% of the administered dose of this compound was excreted unchanged in the urine. nih.gov
Influence of External Factors: The pharmacokinetic profile of this compound was not significantly influenced by ethnicity, age, food, or formulation. nih.govnih.gov However, a high-fat meal was observed to delay and reduce the peak plasma concentration by 50%, though the total drug exposure remained unchanged. nih.gov Co-administration with ketoconazole, a potent CYP3A4 inhibitor, resulted in a 2.1-fold increase in total exposure and a 1.6-fold increase in peak concentration. nih.gov
Studies in Japanese Volunteers: A specific Phase I study in 63 healthy Japanese male volunteers found that this compound was well-tolerated at doses up to 80 mg twice daily. ersnet.org This study confirmed the rapid absorption and dose-proportional increase in exposure with both single and multiple doses. ersnet.org
Table 1: Summary of Phase I Studies with this compound in Healthy Volunteers
| Number of Studies | Number of Volunteers | Dose Range (Single Dose) | Dose Range (Multiple Dose) | Key Pharmacokinetic Findings |
|---|---|---|---|---|
| 8 | 240 | 0.1 - 200 mg | 10 - 120 mg (once or twice daily) | Rapid absorption, predictable and linear profile, terminal half-life of 11 hours. nih.govnih.govresearchgate.net |
Following the initial safety and pharmacokinetic assessments in healthy volunteers, this compound advanced to Phase I/II and Phase II studies in patients with specific inflammatory diseases. nih.govresearchgate.net These trials aimed to evaluate the therapeutic potential of the compound in conditions characterized by neutrophilic inflammation. To date, three Phase II studies have been conducted in patients with inflammatory respiratory diseases. nih.govresearchgate.net Additionally, a Phase I/II study is investigating this compound in combination with durvalumab for patients with advanced hepatocellular carcinoma. ascopubs.org
Investigated Therapeutic Areas and Indications
The primary focus of the clinical investigation of this compound has been on respiratory diseases where neutrophils play a significant role in the underlying pathology.
Chronic Obstructive Pulmonary Disease (COPD) is a condition characterized by neutrophil-dominated airway inflammation. nih.gov this compound, as a CXCR2 antagonist, has the potential to inhibit the migration of neutrophils into the airways of patients with COPD. nih.gov
A 4-week, randomized, double-blind, placebo-controlled, multi-center Phase IIa study was conducted to evaluate the safety and tolerability of this compound in patients with moderate-to-severe COPD. nih.govresearchgate.net A total of 87 patients were randomized to receive either a placebo, 50 mg of this compound twice daily, or 80 mg of this compound twice daily. nih.gov The study found that this compound was well tolerated. nih.gov Blood neutrophil counts were observed to decrease from baseline by an average of 14-40% in the 50 mg group and 13-36% in the 80 mg group. researchgate.net
Table 2: Overview of the Phase IIa Study of this compound in COPD
| Study Design | Number of Patients | Treatment Groups | Duration | Key Findings |
|---|---|---|---|---|
| Randomized, double-blind, placebo-controlled, parallel-group, multi-center | 87 | Placebo, this compound 50 mg BID, this compound 80 mg BID | 4 weeks | This compound was well tolerated; dose-related decrease in blood neutrophil counts. nih.govresearchgate.net |
Bronchiectasis is another chronic respiratory condition associated with neutrophilic airway inflammation. ersnet.org A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase IIa study was conducted to assess the effect of this compound on sputum neutrophil counts in adults with bronchiectasis. ersnet.orgnih.gov
In this 28-day study, 52 patients were randomized to receive either 80 mg of this compound or a placebo orally twice daily. ersnet.orgnih.gov The primary outcome measure was the change in the absolute sputum neutrophil count. ersnet.orgnih.gov The study demonstrated that this compound markedly reduced the absolute neutrophil cell count in morning sputum by 69% compared to the placebo group. ersnet.orgnih.govbronchiectasisnewstoday.com The percentage of sputum neutrophils was also reduced by 36%. ersnet.orgnih.gov Despite these significant reductions in a key inflammatory marker, the study did not find an associated improvement in clinical outcomes. ersnet.orgnih.govbronchiectasisnewstoday.com The number of infections or exacerbations was similar between the this compound and placebo groups. ersnet.orgnih.gov
Table 3: Key Findings of the Phase IIa Study of this compound in Bronchiectasis
| Parameter | This compound (80 mg BID) | Placebo | p-value |
|---|---|---|---|
| Reduction in Absolute Sputum Neutrophil Count | 69% | - | 0.004 |
| Reduction in Percentage Sputum Neutrophil Count | 36% | - | 0.008 |
| Number of Infections/Exacerbations | 9 | 8 | Not significant |
Data sourced from a 28-day study in 52 patients. ersnet.orgnih.gov
Respiratory Diseases
Asthma (Severe Uncontrolled Persistent Asthma)
Neutrophilic inflammation in the airways is a known feature in some patients with severe asthma. manchester.ac.uk The CXCR2 receptor plays a crucial role in mediating the migration of neutrophils into the airways. manchester.ac.uknih.gov This understanding formed the basis for investigating this compound as a potential add-on therapy for patients with severe, uncontrolled asthma.
A significant multicenter, randomized, double-blind, placebo-controlled, dose-finding trial (NCT01704495) was conducted to assess the efficacy of this compound in this patient population. manchester.ac.uknih.gov The study enrolled 640 patients with uncontrolled asthma who were already receiving treatment with long-acting β2 agonists and medium-to-high-dose inhaled corticosteroids. manchester.ac.uk The primary goal was to determine if this compound could reduce the number of severe asthma exacerbations over a six-month period. nih.govastrazenecaclinicaltrials.com
The findings of the study showed that, despite the scientific rationale, treatment with this compound did not lead to a reduction in the frequency of severe exacerbations when compared to placebo. manchester.ac.uknih.gov This result held true across all tested doses. manchester.ac.uk The research brought into question the specific role of CXCR2-mediated neutrophil recruitment in the underlying biology of exacerbations in severe refractory asthma. manchester.ac.uk Even at doses estimated to provide greater than 96% receptor occupancy, no improvement in FEV1 or total asthma symptom score was observed. astrazeneca.com
| Parameter | Description | Key Finding |
|---|---|---|
| Study Design | Multicenter, randomized, double-blind, placebo-controlled, dose-finding trial. manchester.ac.uknih.gov | No dose of this compound reduced the rate of severe exacerbations compared with placebo. manchester.ac.uknih.gov The rate ratios for exacerbations versus placebo were 1.29 for the 5 mg group, 1.53 for the 15 mg group, and 1.56 for the 45 mg group. manchester.ac.uk |
| Patient Population | 640 patients aged 18 or older with uncontrolled persistent asthma despite standard combination therapy. manchester.ac.uk | |
| Intervention | Patients were randomized to receive one of three doses of oral this compound twice daily or a matched placebo. manchester.ac.uknih.gov | |
| Primary Endpoint | The number of severe asthma exacerbations over a 6-month treatment period. manchester.ac.uknih.govastrazenecaclinicaltrials.com |
Oncology
The role of CXCR2 in promoting tumor cell proliferation, angiogenesis, and immune evasion has made it a target for cancer therapy. cancer.govresearchgate.net this compound has been evaluated in multiple clinical trials for various cancers, often in combination with immunotherapy agents.
A Phase 1b/2, open-label, multicenter study (NCT02499328) was initiated to assess the safety, tolerability, and preliminary anti-tumor activity of this compound in combination with durvalumab (MEDI4736), an anti-PD-L1 antibody. astrazenecaclinicaltrials.com The trial was designed to evaluate this combination in patients with advanced solid malignancies. astrazenecaclinicaltrials.com The study included dose-escalation and dose-expansion phases to determine the appropriate dosage and to further explore the efficacy of the combination therapy. astrazenecaclinicaltrials.comucsf.edu
Building on preclinical evidence, a Phase I/II study (CUBIC, NCT03473925) was launched to investigate this compound in combination with durvalumab for patients with advanced HCC. researchgate.netcancerresearchuk.orgascopubs.org The rationale stems from murine models of non-alcoholic steatohepatitis (NASH)-related HCC, where the combination of a CXCR2 inhibitor and an anti-PD-L1 antibody suppressed tumor growth and extended survival. researchgate.netascopubs.orgnih.gov This effect was associated with a switch in tumor-associated neutrophils from a pro-tumor to an anti-tumor phenotype. researchgate.netascopubs.org
The CUBIC trial is a multi-center study for patients with biopsy-confirmed, advanced HCC who have received fewer than one prior systemic therapy. ascopubs.org The study aims to determine the recommended Phase II dose and then to evaluate the anti-tumor efficacy of the combination, with a target objective response rate of over 30%. ascopubs.org Exploratory objectives include analyzing biomarkers of CXCR2 inhibition and assessing drug-induced changes in the tumor microenvironment through biopsies. researchgate.netascopubs.org
| Trial Phase | Intervention | Patient Population | Primary Objectives | Trial Identifier |
|---|---|---|---|---|
| Phase I/II ascopubs.org | This compound in combination with Durvalumab ascopubs.org | Patients with advanced, biopsy-confirmed Hepatocellular Carcinoma (HCC) with Child-Pugh A status and ≤1 prior systemic therapy. ascopubs.org | Determine the recommended phase II dose; Evaluate anti-tumor efficacy (Objective Response Rate). ascopubs.org | 2020-003346-36 researchgate.netascopubs.org |
In prostate cancer, myeloid cells have been implicated in fueling resistance to androgen receptor signaling inhibitors (ARSIs). medscape.com This led to the hypothesis that blocking myeloid cell recruitment by inhibiting the CXCR2 receptor could reverse this resistance. medscape.com A proof-of-concept Phase I/II trial (ACE, NCT03177187) was conducted to test this hypothesis by combining this compound with the ARSI enzalutamide (B1683756) in patients with mCRPC who had progressed on a novel anti-androgen therapy. esmo.orghra.nhs.ukclinicaltrials.gov
CXCR2 is often overexpressed in Head and Neck Squamous Cell Carcinoma (HNSCC) and appears to promote the disease. researchgate.net A Phase 1b/2 clinical trial (NCT02499328) was designed to evaluate this compound in patients with recurrent and/or metastatic HNSCC. astrazenecaclinicaltrials.comnih.gov The study compared this compound both as a monotherapy and in combination with the anti-PD-L1 agent durvalumab as a second-line treatment. astrazenecaclinicaltrials.com This trial aimed to assess the safety and preliminary anti-tumor activity of targeting the CXCR2 pathway in this patient population. astrazenecaclinicaltrials.com
The tumor microenvironment in pancreatic ductal adenocarcinoma (PDAC) is characterized by a high infiltration of myeloid-derived suppressor cells (MDSCs), which contribute to immune suppression. nih.gov The IL-8/CXCR2 signaling axis is known to promote the recruitment of these cells. researchgate.net Preclinical studies using a related small-molecule inhibitor of CXCR2 in a murine model of PDAC demonstrated that CXCR2 inhibition abrogated metastasis. nih.gov Furthermore, blocking CXCR2 signaling improved the infiltration of T cells into the tumor. nih.gov This created a more favorable environment for immunotherapy, and the combination of a CXCR2 inhibitor with an anti-PD1 antibody significantly extended survival in mice with established tumors. nih.gov
These preclinical findings provided the rationale for clinical investigation. A completed Phase Ib/II study (NCT02583477) evaluated the combination of this compound with durvalumab in patients with metastatic pancreatic ductal adenocarcinoma. patsnap.comnih.gov
Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer with limited targeted treatment options nih.gov. Preclinical research suggests that the CXCR2 signaling pathway may play a role in promoting therapy resistance in TNBC nih.govfrontiersin.org.
Studies using in vitro 3D models of TNBC (mammospheres) have explored the effects of this compound. Research indicated that the chemotherapeutic agent doxorubicin (B1662922) induced a higher expression of CXCR2 in these TNBC models. The introduction of this compound was found to counteract this effect. In combination with doxorubicin, this compound not only blocked the doxorubicin-mediated overexpression of CXCR2 but also increased the sensitivity of the cancer models to the chemotherapy nih.govfrontiersin.org. Specifically, CXCR2 inhibition by this compound almost completely abrogated the receptor's overexpression caused by doxorubicin nih.govfrontiersin.org. This suggests a potential role for CXCR2 inhibitors as a promising strategy to combat chemoresistance in TNBC nih.gov.
| Treatment Group | Key Finding | Reference |
|---|---|---|
| TNBC Mammospheres + Doxorubicin | Increased expression of CXCR2. | nih.govfrontiersin.org |
| TNBC Mammospheres + Doxorubicin + this compound (50 nM) | Almost complete abrogation of doxorubicin-induced CXCR2 overexpression. | nih.govfrontiersin.org |
| TNBC Mammospheres + Doxorubicin + this compound (Higher Doses) | Decreased CXCR2 expression below primary levels. | nih.gov |
Combination Therapies and Immunomodulation
A significant area of investigation for this compound involves its use in combination with other anti-cancer agents, particularly immunotherapies and targeted therapies. The rationale is that by modulating the tumor microenvironment, specifically by inhibiting the recruitment of immunosuppressive myeloid cells, this compound can enhance the efficacy of other treatments.
Combination with Anti-PD-L1 Antibodies (e.g., Durvalumab)
The combination of this compound with immune checkpoint inhibitors, such as the anti-PD-L1 antibody durvalumab, is being explored to potentiate anti-tumor immune responses ascopubs.orgresearchgate.net. The inhibition of CXCR2 is hypothesized to deplete myeloid-derived suppressor cells (MDSCs) and neutrophils within the tumor, thereby enhancing the effectiveness of PD-L1 blockade isrctn.com.
Preclinical studies have provided a strong basis for this combination. In murine models of non-alcoholic steatohepatitis (NASH)-related hepatocellular carcinoma (HCC), a cancer type often resistant to immune checkpoint inhibitors, the combination of this compound with an anti-PD-L1 antibody suppressed tumor growth and extended survival ascopubs.orgresearchgate.net. These promising preclinical results have led to clinical trials investigating the combination in patients with advanced solid tumors, including HCC ascopubs.orgisrctn.com. For instance, a Phase I/II trial was initiated to determine the anti-tumor efficacy of this compound combined with durvalumab in patients with advanced HCC, with a target objective response rate of over 30% ascopubs.orgresearchgate.net.
Beyond simply blocking neutrophil recruitment, this compound appears to alter the nature of neutrophils within the tumor. In the aforementioned NASH-HCC murine models, the combination therapy was associated with an increase in tumor-associated neutrophils (TANs) that had switched from a pro-tumor to an anti-tumor, progenitor-like phenotype ascopubs.orgresearchgate.net. Further research using intravital imaging has shown that selective pharmacological blockade of CXCR2 with this compound profoundly inhibits the recruitment of TANs into the regions immediately surrounding the tumor (peritumoral regions) nih.gov. This modulation of neutrophil trafficking and function is a key mechanism behind the potential synergy with anti-PD-L1 therapies nih.gov.
Combination with Androgen Receptor Antagonists (e.g., Enzalutamide)
In prostate cancer, resistance to androgen receptor (AR) antagonists like enzalutamide is a major clinical challenge nih.gov. Myeloid cells are thought to contribute to this resistance medscape.com. Therefore, combining this compound with enzalutamide has been investigated as a strategy to overcome resistance by targeting the supportive tumor microenvironment.
A Phase I/II clinical trial (NCT03177187) evaluated the combination of this compound and enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously progressed on a novel anti-androgen therapy esmo.orgclinicaltrials.gov. The study provided the first clinical evidence that blocking myeloid cell chemotaxis via CXCR2 inhibition could reverse resistance to AR signaling inhibitors medscape.comesmo.org.
In an initial cohort of 15 response-evaluable patients, clinical benefit was observed. The combination also led to a reduction in circulating myeloid cells and fewer myeloid cells within tumors upon biopsy analysis hra.nhs.ukecancer.org. These findings suggest that CXCR2 blockade can re-sensitize some castration-resistant prostate cancers to endocrine therapy esmo.org.
| Metric | Finding | Reference |
|---|---|---|
| Partial Response (RECIST criteria) | 2 out of 15 response-evaluable patients. | esmo.org |
| Stable Disease | 10 out of 15 response-evaluable patients. | esmo.org |
| Overall Response (Tumor Shrinkage >30%, PSA drop, or CTC drop) | Observed in approximately 24% of patients (5 of 21). | ecancer.org |
| Example of Significant Response | One patient experienced a 31% reduction in the target lesion and an 89% reduction in PSA, with a response duration of 11 months. | esmo.org |
Biomarker Research and Patient Stratification
In the clinical development of this compound, a potent and selective antagonist of the CXCR2 receptor, significant focus has been placed on biomarker research to understand its mechanism of action, demonstrate target engagement, and identify patient populations most likely to benefit from treatment. ascopubs.orgresearchgate.net Exploratory studies in clinical trials, particularly those investigating this compound in combination with other agents like durvalumab in hepatocellular carcinoma, have incorporated comprehensive biomarker analysis of blood and tumor tissue samples. ascopubs.orgovid.com
Biomarkers of CXCR2 Inhibition (Blood and Tumor)
Biomarkers of CXCR2 inhibition serve to confirm that this compound is effectively engaging its target and eliciting a biological response. Research has identified several key biomarkers in both blood and tissue.
One of the primary pharmacodynamic effects of CXCR2 antagonism is the reduction of neutrophil counts in circulation and at sites of inflammation. nih.govnih.gov Studies have demonstrated that this compound can significantly reduce absolute neutrophil counts in the sputum of patients with bronchiectasis and in the blood of healthy volunteers. astrazeneca.comersnet.orgastrazeneca.com This reduction is a direct consequence of inhibiting neutrophil migration. researchgate.netnih.gov
Conversely, the blockade of CXCR2 receptors can lead to a compensatory increase in the serum concentrations of its ligands. nih.gov Research in human volunteers showed that treatment with this compound resulted in a significant, reversible increase in the serum levels of the CXCR2 ligands Interleukin-8 (IL-8) and growth-regulated oncogene-alpha (GRO-α). nih.gov Similar increases in serum GRO-α and IL-8, as well as Interleukin-1ß and sputum Interleukin-6, were observed in a study with bronchiectasis patients. ersnet.org This feedback mechanism, along with an observed increase in Granulocyte-colony stimulating factor (G-CSF), further indicates effective target engagement by the compound. nih.govresearchgate.net
Table 1: Key Biomarkers of this compound CXCR2 Inhibition
| Biomarker Category | Biomarker | Sample Type | Observed Change with this compound | Source |
|---|---|---|---|---|
| Cellular | Neutrophils | Blood, Sputum | Decrease | astrazeneca.comersnet.orgastrazeneca.com |
| Chemokine Ligands | Interleukin-8 (IL-8) | Serum | Increase | nih.goversnet.org |
| Growth-regulated oncogene-alpha (GRO-α) | Serum | Increase | nih.goversnet.org | |
| ENA-78 | Serum | Modest Increase | nih.gov | |
| Cytokines | Interleukin-1ß (IL-1ß) | Serum | Increase | ersnet.org |
| Interleukin-6 (IL-6) | Sputum | Increase | ersnet.org |
Proof-of-Mechanism Biomarkers (e.g., CXCR2, PD-L1, PD-1, CD8, CD4, CD66b, CD69 Expression)
Proof-of-mechanism biomarkers are crucial for confirming that the therapeutic agent is working as intended within the tumor microenvironment. For this compound, this involves assessing its direct impact on the CXCR2 axis and the resulting modulation of the immune landscape.
In a phase I/II study of this compound combined with durvalumab for advanced hepatocellular carcinoma, an extensive panel of proof-of-mechanism biomarkers was analyzed in tumor biopsies. ascopubs.orgovid.com The expression of CXCR2 itself is a key biomarker; in-vitro studies on thyroid cancer cells have shown that this compound can significantly reduce CXCR2 mRNA levels and its expression on the cell surface. nih.govnih.gov
The trial also assesses a range of immune cell markers to understand how CXCR2 inhibition remodels the tumor immune infiltrate. ascopubs.org This includes the expression of immune checkpoint proteins like PD-L1 and PD-1, and markers for various T-cell populations (CD8 for cytotoxic T-cells, CD4 for helper T-cells) and activation status (CD69). ascopubs.orgovid.com Additionally, the analysis includes markers for neutrophils, such as CD66b, to directly observe the effect of CXCR2 inhibition on their presence within the tumor. ascopubs.org
Table 2: Proof-of-Mechanism Biomarkers for this compound
| Biomarker | Sample Type | Rationale | Source |
|---|---|---|---|
| CXCR2 | Tumor, Cancer Cells | Direct target of this compound; expression may be modulated by treatment. | ascopubs.orgnih.govnih.gov |
| PD-L1 | Tumor | Immune checkpoint ligand; modulation may indicate changes in immune suppression. | ascopubs.orgovid.com |
| PD-1 | Tumor | Immune checkpoint receptor on T-cells; changes may reflect altered T-cell activity. | ascopubs.orgovid.com |
| CD8 | Tumor | Marker for cytotoxic T-lymphocytes, a key anti-tumor immune cell population. | ascopubs.orgovid.com |
| CD4 | Tumor | Marker for helper T-lymphocytes, which orchestrate the immune response. | ascopubs.orgovid.com |
| CD66b | Tumor | Marker for granulocytes (neutrophils); to assess changes in tumor-associated neutrophils. | ascopubs.orgovid.com |
| CD69 | Tumor | Early activation marker for lymphocytes; indicates immune cell activation status. | ascopubs.orgovid.com |
Predictive Biomarkers for Therapeutic Response
A critical goal of biomarker research is to identify predictive biomarkers that can help stratify patients and predict their response to therapy. For this compound, particularly in combination with immunotherapy, research is focused on identifying signatures related to the CXCR2/PD-L1 immune axis and underlying tumor characteristics. ascopubs.orgovid.com
High circulating levels of IL-8, a primary ligand for CXCR2, have been associated with poor response to immune checkpoint blockade (ICB) in hepatocellular carcinoma, suggesting that the IL-8/CXCR2 axis is a mechanism of resistance. patsnap.com Therefore, baseline IL-8 levels and other biomarkers of the CXCR2/PD-L1 immune axis are being investigated as potential predictors of response to the combination of this compound and an anti-PD-L1 agent. ascopubs.orgpatsnap.com
Other potential predictive biomarkers being explored include those related to aberrant CXCR2 signaling pathways and general proliferation markers. ascopubs.org The mutational status of the tumor is also being analyzed, as specific genetic alterations may sensitize tumors to CXCR2 inhibition. ascopubs.orgovid.com Furthermore, the characterization of immune cell subpopulations in both blood and tumor tissue, such as CD10 on neutrophils, CD68 on macrophages, and CD103 on regulatory T-cells, is part of the exploratory analysis to find signatures associated with clinical outcomes. ascopubs.org
Circulating Tumor DNA (ctDNA) Analysis
Circulating tumor DNA (ctDNA) analysis, a component of liquid biopsy, is a minimally invasive method used to detect and analyze tumor-derived DNA fragments in the bloodstream. pharmaceutical-journal.comresearchgate.net ctDNA is released from tumor cells and carries tumor-specific genetic and epigenetic alterations. researchgate.net This technology is increasingly used in oncology to genotype tumors, identify mechanisms of resistance, and monitor treatment response and minimal residual disease. pharmaceutical-journal.com
In the context of this compound clinical research, ctDNA analysis from blood samples is included as an exploratory proof-of-mechanism biomarker. ascopubs.orgovid.com By analyzing ctDNA, researchers can track changes in the tumor's genetic landscape over the course of treatment without the need for repeated invasive tissue biopsies. This can provide insights into the tumor's clonal evolution and the emergence of resistance mechanisms, potentially offering real-time information on the biological effects of targeting the CXCR2 pathway. pharmaceutical-journal.com
Pharmacokinetics and Metabolism Research
Absorption Characteristics
Research indicates that AZD-5069 is well absorbed following oral administration. The rate and extent of absorption can be influenced by factors such as fasting state and the presence of food.
Under fasting conditions, this compound is rapidly absorbed. Studies have shown that the time to reach maximum plasma concentration (Tmax) is approximately 2 hours when administered in a fasted state. nih.govresearchgate.netnih.gov Following administration of a single 100-mg oral dose of [14C]AZD5069 solution, 65% of the radioactivity was recovered in urine, indicating good absorption. researchgate.net Absorption from an oral solution was even more rapid, with Cmax typically reached at a median time of 0.5 hours. researchgate.net
The presence of food, specifically a high-fat, high-calorie meal, has been shown to influence the absorption of this compound. Administration of an oral suspension of this compound immediately after such a meal resulted in a 50% lower peak plasma concentration (Cmax) compared to administration in a fasted state. nih.govresearchgate.netnih.gov The time to reach Cmax was also delayed by 3 hours when taken with food. researchgate.net However, the total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), remained largely unchanged. nih.govresearchgate.netnih.gov The fed-to-fasted geometric mean ratio for this compound AUC was 0.89 (90% CI 0.83–0.94), falling within standard bioequivalence boundaries. researchgate.net
Table 1: Influence of a High-Fat, High-Calorie Meal on this compound Absorption
| Pharmacokinetic Parameter | Fasted State (Approximate) | Fed State (Approximate) | Fed/Fasted Ratio (90% CI) |
| Tmax (h) | 2 nih.govresearchgate.netnih.gov | Delayed by 3 hours researchgate.net | - |
| Cmax | Reference | Reduced by 50% nih.govresearchgate.netnih.gov | - |
| AUC | Reference | Unchanged nih.govresearchgate.netnih.gov | 0.89 (0.83–0.94) researchgate.net |
Distribution and Protein Binding
This compound is extensively distributed within the body. The geometric mean apparent oral volume of distribution (Vz/F) ranged from 56 to 134 L in studies involving adult Caucasian subjects at relevant doses. researchgate.net Based on ex vivo studies, this compound is extensively bound to plasma proteins, with approximately 99% bound. nih.gov It does not readily enter red blood cells, as indicated by a blood-to-plasma ratio of 0.56. nih.gov
Metabolism and Excretion
Metabolism is the primary route of elimination for this compound in humans. nih.govresearchgate.netersnet.org Less than 10% of an oral dose is excreted unchanged in the urine. nih.govresearchgate.net
In vitro studies using human hepatocytes, liver microsomes, and heterologously expressed human cytochrome P450 (CYP) enzymes have indicated that the oxidative metabolism of this compound is primarily mediated by CYP3A4 and CYP2C9 isozymes. nih.govresearchgate.net While these are the primary pathways, other metabolic routes, such as glucuronidation, may also contribute significantly to the elimination of this compound. nih.govresearchgate.net
This compound is partially metabolized by CYP3A4. astrazeneca.com Co-administration with ketoconazole, a potent inhibitor of CYP3A4, has been shown to increase the systemic exposure of this compound. nih.govresearchgate.netnih.govastrazeneca.comersnet.org In a study where a single dose of 15 mg AZD5069 was administered with once-daily 400 mg ketoconazole, the geometric mean AUC of this compound increased 2.11-fold (90% CI: 1.92–2.32) and the Cmax increased 1.65-fold (90% CI: 1.45–1.87) compared to this compound administered alone. ersnet.org Another source reported similar increases of 2.1-fold for AUC and 1.6-fold for Cmax. nih.govresearchgate.netnih.govastrazeneca.com This less than five-fold increase in exposure suggests that this compound is not considered a sensitive substrate of CYP3A4. nih.gov
Table 2: Effect of Ketoconazole (CYP3A4 Inhibitor) on this compound Exposure
| Pharmacokinetic Parameter | This compound Alone (Reference) | This compound + Ketoconazole (Fold Increase) | 90% Confidence Interval |
| AUC | Reference | 2.11 ersnet.org (also reported as 2.1 nih.govresearchgate.netnih.govastrazeneca.com) | 1.92–2.32 ersnet.org |
| Cmax | Reference | 1.65 ersnet.org (also reported as 1.6 nih.govresearchgate.netnih.govastrazeneca.com) | 1.45–1.87 ersnet.org |
Following administration of a single 120-mg dose of [14C]AZD5069, the mean recovery of radioactivity in urine and faeces was 100%, with 65% in urine and 35% in faeces. ersnet.org Only a small fraction (6.7%) of the administered dose was recovered as unmetabolized parent drug in the urine. ersnet.org
Renal and Hepatic Clearance Considerations
The elimination of this compound involves both metabolism and excretion. Studies using [14C]AZD5069 have shown that excretion via urine is the primary route of elimination, accounting for approximately 65% of the dose following oral administration of a single 120-mg dose as a solution. Faecal elimination accounts for the remaining 35% of the dose researchgate.net.
AZD5069 is likely to be extensively metabolized in humans, as the fraction of an oral dose excreted as unchanged drug in urine was less than 10% in several studies researchgate.net. Studies utilizing human hepatocytes, liver microsomes, and heterologously expressed human cytochrome P450 (CYP) enzymes have indicated that the oxidative metabolism of AZD5069 is primarily mediated by the CYP3A4 and CYP2C9 isozymes nih.gov. Other metabolic pathways, such as glucuronidation, may also contribute significantly to the elimination of AZD5069 nih.govresearchgate.net.
Renal clearance (CLR) of AZD5069 appeared to be independent of dose across the 10-, 40-, and 100-mg dose groups in a multiple ascending dose (MAD) study. Mean CLR values ranged from 0.245 to 0.386 L/h on Day 1 and Day 8 in these dose groups researchgate.net. The fraction of the AZD5069 dose excreted unchanged in urine ranged from 2.5% to 4.7% researchgate.net. This limited excretion of unchanged drug in urine suggests that the elimination of AZD5069 is unlikely to be highly sensitive to variations in renal function nih.gov. However, the significant role of hepatic metabolism, particularly via CYP3A4 and CYP2C9, indicates that hepatic function might be relevant to AZD5069 clearance nih.gov.
Half-Life and Steady-State Achievement
Following oral administration of a single dose of an AZD5069 suspension to fasting healthy subjects, the plasma concentration declined in a multi-exponential manner nih.gov. The initial half-life was approximately 4 hours, and the terminal half-life was approximately 11 hours nih.govnih.govresearchgate.net.
Steady-state plasma concentrations were achieved within 2–3 days of twice-daily (bid) dosing nih.govnih.govresearchgate.netwebsite-files.com. The accumulation ratio at steady state was approximately 1.1-fold with twice-daily dosing nih.govnih.govresearchgate.net. Data from multiple ascending dose studies indicated that steady-state conditions were attained within 2–3 days of bid dosing, with mean accumulation ratios ranging from 1.07 to 1.19 on Day 6 and 1.01 to 1.26 on Day 8 nih.gov. The total area under the plasma concentration-time curve (AUC) after the first dose was similar in magnitude to the AUC during a dose interval at steady state (AUC0–12), suggesting time-independent pharmacokinetics nih.gov.
Systemic Exposure and Dose Proportionality
Systemic exposure to AZD5069, as measured by AUC and maximum plasma concentration (Cmax), was approximately proportional to dose following both single and repeated dosing nih.govnih.govresearchgate.netersnet.org. This indicates that as the dose increases, the systemic exposure increases in a roughly linear fashion across the studied dose range nih.goversnet.org.
In a 6-month study in patients with severe asthma, plasma exposure of AZD5069 was approximately proportional to the dose across the evaluated range (5–45 mg bid) nih.gov. Morning pre-dose plasma levels in this study remained consistent over the investigated period (1 week to 6 months) nih.gov.
Intra-subject variability in AUC was low, ranging from 3% to 11%, while inter-subject variability in AUC was moderate, ranging from 29% to 64% nih.govnih.govresearchgate.net.
Elderly subjects showed higher systemic exposure compared to younger adults, with approximately 39% higher AUC and 21% higher Cmax nih.govnih.gov. Japanese subjects exhibited similar or slightly higher exposure to AZD5069 compared to Caucasian subjects nih.govnih.gov. Co-administration with ketoconazole, a strong inhibitor of CYP3A4, resulted in a 2.1-fold increase in AUC and a 1.6-fold increase in Cmax, further supporting the role of CYP3A4 in AZD5069 metabolism nih.govnih.govastrazeneca.com.
Pharmacokinetic Parameters of AZD5069
| Parameter | Value (Approximate) | Notes | Source |
| Initial Half-Life | 4 hours | Observed after single oral dose | nih.govnih.govresearchgate.net |
| Terminal Half-Life | 11 hours | Observed after single oral dose | nih.govnih.govresearchgate.net |
| Time to Steady State | 2-3 days | With twice-daily dosing | nih.govnih.govresearchgate.netwebsite-files.com |
| Accumulation Ratio (bid) | ~1.1-fold | At steady state | nih.govnih.govresearchgate.net |
| Renal Clearance (CLR) | 0.245 - 0.386 L/h | Appears dose-independent (10-100 mg) | researchgate.net |
| Unchanged Drug in Urine | <10% | Fraction of oral dose excreted unchanged | researchgate.net |
| Primary Metabolism | CYP3A4, CYP2C9 | Oxidative metabolism | nih.gov |
| Other Metabolism | Glucuronidation | Potential significant role | nih.govresearchgate.net |
Excretion Routes of [14C]AZD5069
| Route | Percentage of Dose |
| Urine | ~65% |
| Faeces | ~35% |
Influence of Factors on AZD5069 Exposure
| Factor | Effect on AUC (Approximate) | Effect on Cmax (Approximate) | Source |
| Elderly Age | +39% | +21% | nih.govnih.gov |
| Japanese Ethnicity | Similar or slightly higher | Similar or slightly higher | nih.govnih.gov |
| Ketoconazole Co-administration | +2.1-fold | +1.6-fold | nih.govnih.govastrazeneca.com |
Variability in AZD5069 AUC
| Variability Type | Range (%) |
| Intra-subject | 3-11 |
| Inter-subject | 29-64 |
Safety and Tolerability in Clinical Trials
General Safety Profile in Healthy Volunteers and Patients
AZD-5069 has been administered orally to healthy volunteers and patients with conditions such as Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and asthma. astrazeneca.com In healthy volunteers, single doses up to 200mg and multiple doses up to 100mg twice daily for 6.5 days were administered without clinically significant adverse effects. astrazeneca.com A study in healthy Japanese male volunteers found that this compound was well-tolerated with an acceptable safety profile at doses up to 80 mg twice daily. ersnet.org
In patients with moderate-to-severe COPD, this compound was generally well-tolerated over a 4-week period. nih.govresearchgate.net Similarly, in a trial involving patients with severe asthma, treatment with this compound was also found to be well-tolerated. researchgate.netnih.govnih.gov Clinical trials in patients with bronchiectasis also demonstrated that this compound was well tolerated. ersnet.orgersnet.org Furthermore, studies combining this compound with other cancer therapies have shown the combination to be tolerable. esmo.org
Common Adverse Events (AEs)
Across various clinical trials, several common adverse events have been reported with the administration of this compound.
Nasopharyngitis was the most frequently reported adverse event in a study of patients with uncontrolled severe asthma treated with this compound. researchgate.netnih.govnih.gov In this trial, the incidence of nasopharyngitis was 11.5% in the 5 mg group, 8.5% in the 15 mg group, and 11.2% in the 45 mg group, compared to 19.5% in the placebo group. researchgate.netnih.gov
In a phase I/II study of this compound in combination with enzalutamide (B1683756) for metastatic castration-resistant prostate cancer, fatigue, nausea, and anemia were among the reported treatment-emergent adverse events (any grade), each occurring in 4 out of 15 patients. esmo.org A trial of this compound combined with durvalumab for liver cancer also listed fatigue and nausea as common side effects. cancerresearchuk.org
In a study with healthy volunteers, the most common adverse events reported were back pain and headache. nih.gov Back pain was reported by 37.9% of subjects receiving either this compound or placebo, with most cases occurring within 24 hours after a G-CSF injection. nih.gov Headache was reported by 31% of subjects in both the this compound and placebo groups. nih.gov A trial in bronchiectasis patients also noted headache as a common adverse event with this compound. ersnet.orgersnet.org
Table 1: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Study Population | Incidence | Citation |
|---|---|---|---|
| Nasopharyngitis | Uncontrolled Severe Asthma | 8.5% - 11.5% (this compound groups) vs 19.5% (placebo) | researchgate.netnih.gov |
| Fatigue | Metastatic Castration-Resistant Prostate Cancer | 26.7% (4/15 patients) | esmo.org |
| Nausea | Metastatic Castration-Resistant Prostate Cancer | 26.7% (4/15 patients) | esmo.org |
| Anemia | Metastatic Castration-Resistant Prostate Cancer | 26.7% (4/15 patients) | esmo.org |
| Back Pain | Healthy Volunteers | 37.9% (both this compound and placebo groups) | nih.gov |
| Headache | Healthy Volunteers | 31% (both this compound and placebo groups) | nih.gov |
| Headache | Bronchiectasis | Commonly reported | ersnet.orgersnet.org |
Neutropenia as an On-Target Effect
A consistent finding across multiple studies is the reduction in circulating neutrophil counts, which is considered an on-target effect of this compound due to its mechanism as a CXCR2 antagonist. astrazeneca.comnih.govesmo.orgersnet.org CXCR2 is a key receptor involved in neutrophil migration from the bone marrow into the bloodstream. cancer.goversnet.org
In a study with healthy volunteers, this compound treatment led to a reversible reduction in the circulating neutrophil count. researchgate.net Similarly, in patients with moderate-to-severe COPD, blood neutrophil counts decreased from baseline. nih.govresearchgate.net A study in metastatic castration-resistant prostate cancer identified uncomplicated, reversible neutropenia as the main grade 3–4 treatment-emergent adverse event, confirming it as an on-target effect of this compound. esmo.org Despite this reduction, studies have shown that this compound does not seem to adversely affect the key innate immune functions of neutrophils, such as phagocytosis and oxidative burst in response to bacterial pathogens. researchgate.net
The neutropenia induced by this compound has been consistently shown to be reversible upon discontinuation of the treatment. astrazeneca.comesmo.orgersnet.orgresearchgate.net In a study involving healthy volunteers, the reduced circulating neutrophil count returned to baseline by day 7 after the last dose. researchgate.net In a trial with severe asthmatics, the sustained reduction in blood neutrophils was reversible after stopping the treatment. astrazeneca.com Similarly, in a study with healthy Japanese volunteers, circulating neutrophil levels, which decreased with increasing plasma concentrations of this compound, recovered by 12 hours post-dose and returned to near-normal levels at follow-up 7–10 days after the last dose. ersnet.org This reversibility is a key aspect of the safety profile of this compound.
Monitoring and Discontinuation Criteria Related to Neutrophil Count
Clinical trials involving this compound have incorporated specific protocols for monitoring neutrophil counts and predefined criteria for study discontinuation to ensure participant safety. A primary concern with CXCR2 antagonists is the potential for neutropenia, given the receptor's role in neutrophil migration.
In a phase IIa study conducted on patients with bronchiectasis, a specific withdrawal criterion was established: a blood neutrophil count of less than 1.0×10⁹ cells·L⁻¹ observed on two separate occasions within a 48-hour period would trigger discontinuation from the trial. ersnet.org Similarly, a study in healthy volunteers reported the withdrawal of a participant who received a 100 mg dose of this compound due to a neutrophil count falling below 1.0 x 10⁹ /L for more than 48 hours, which was classified as an adverse event of neutropenia. pharmacm.com
A 4-week, phase IIa study in patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD) also reported discontinuations due to decreased neutrophil counts. nih.gov In this trial, three patients in the 50 mg this compound group and one patient in the 80 mg group discontinued (B1498344) treatment for this reason. nih.gov These measures highlight the proactive approach taken in clinical trials to manage the risk of drug-induced neutropenia.
Incidence of Infections
Despite the reduction in circulating and sputum neutrophils, treatment with this compound has not been consistently associated with an increased rate of infections across various clinical studies. ersnet.orgnih.govastrazeneca.com
In a study on patients with moderate-to-severe COPD, infections were the most commonly reported adverse event, but their incidence was comparable across the placebo and this compound treatment groups. nih.gov Similarly, a trial in bronchiectasis patients showed that the number of infections or exacerbations was similar in both the this compound and placebo groups. ersnet.org Furthermore, a long-term study in severe asthmatics receiving this compound for up to 12 months found no consistent increase in the observed rate of infections. astrazeneca.com Clinical trial protocols often include exclusion criteria for patients with recurrent, latent, or chronic infections to minimize confounding factors. astrazenecaclinicaltrials.comastrazenecaclinicaltrials.com
Comparison with Placebo Groups
Placebo-controlled trials provide a clear comparison for assessing the risk of infection associated with this compound.
In a 4-week study on COPD patients, the incidence of infections was 17% in the placebo group, 17% in the 50 mg this compound group, and 11% in the 80 mg this compound group, indicating no increased risk with the treatment. nih.gov
A 28-day study in bronchiectasis patients reported nine instances of infections or exacerbations in the this compound group compared to eight in the placebo group, a statistically non-significant difference. ersnet.org
The table below summarizes the incidence of infections in placebo-controlled studies.
| Study Population | Treatment Group | Incidence of Infections | Source |
| COPD | Placebo | 17% | nih.gov |
| This compound 50 mg | 17% | nih.gov | |
| This compound 80 mg | 11% | nih.gov | |
| Bronchiectasis | Placebo | 8 events | ersnet.org |
| This compound 80 mg | 9 events | ersnet.org |
Preservation of Neutrophil Innate Immune Functions
A key finding from multiple studies is that while this compound reduces neutrophil counts in the blood and target tissues, it does not appear to impair the fundamental antimicrobial functions of the remaining neutrophils. nih.govnih.govwestminster.ac.uk
Studies in healthy volunteers and non-human primates have demonstrated that this compound does not adversely affect key innate immune functions such as phagocytosis (the ability of neutrophils to engulf pathogens like E. coli) and oxidative burst (the production of reactive oxygen species to kill pathogens). nih.govnih.govwestminster.ac.uk In a study with healthy volunteers, superoxide (B77818) anion production and phagocytosis of E. coli by neutrophils were unaffected by this compound treatment. nih.govwestminster.ac.uk This preservation of function suggests that while neutrophil trafficking is inhibited, their capacity to fight infection remains intact. nih.gov This supports the potential of CXCR2 antagonists to act as anti-inflammatory agents without compromising the host's immune defense against microbial pathogens. nih.govresearchgate.net
Study Discontinuations Due to Adverse Events
The rate of discontinuation due to adverse events (AEs) provides insight into the tolerability of a drug in a clinical trial setting.
In a 28-day study on bronchiectasis, a higher percentage of patients in the this compound group discontinued due to AEs compared to the placebo group. ersnet.org Specifically, five patients (19.2%) in the this compound group withdrew for this reason, compared to none in the placebo group. ersnet.org Notably, infections or exacerbations led to four of the five discontinuations in the this compound group, whereas no discontinuations for this reason occurred in the placebo group. ersnet.org
Conversely, a 4-week study in patients with moderate-to-severe COPD showed that the number of patients discontinuing due to AEs was similar across treatment groups. ersnet.org However, four patients receiving this compound (three in the 50 mg group and one in the 80 mg group) were discontinued specifically due to decreased neutrophil counts. nih.gov
The table below details study discontinuations due to adverse events in select clinical trials.
| Study Population | Treatment Group | Total Discontinuations Due to AEs | Discontinuations Due to Infection/Exacerbation | Discontinuations Due to Decreased Neutrophil Count | Source |
| Bronchiectasis | Placebo | 0 (0%) | 0 | N/A | ersnet.org |
| This compound 80 mg | 5 (19.2%) | 4 | N/A | ersnet.org | |
| COPD | Placebo | 3 | N/A | 0 | ersnet.org |
| This compound 50 mg | 5 | N/A | 3 | nih.goversnet.org | |
| This compound 80 mg | 2 | N/A | 1 | nih.goversnet.org |
Unresolved Questions and Future Research Directions
Efficacy in Clinical Outcomes for Respiratory Diseases
Clinical trials have investigated the efficacy of AZD-5069 in respiratory diseases characterized by neutrophilic inflammation, such as severe asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. While this compound has demonstrated the ability to reduce neutrophil counts in sputum and lung tissue in patients with bronchiectasis and asthma, this reduction has not consistently translated into improved clinical outcomes, such as a reduction in the frequency of severe exacerbations in severe asthma patients. researchgate.netresearchgate.netastrazeneca.comersnet.orgnih.gov For instance, a randomized, double-blind, placebo-controlled trial in patients with uncontrolled severe asthma found that no dose of this compound reduced the rate of severe exacerbations compared with placebo over a 6-month period. researchgate.netnih.gov Similarly, in an exploratory phase IIa study in bronchiectasis patients, AZD5069 markedly reduced absolute sputum neutrophil counts but was not associated with improvements in clinical outcomes. ersnet.org Further research is needed to understand the disconnect between reduced neutrophilia and clinical benefit and to determine if specific patient populations or different treatment regimens might yield improved outcomes in respiratory diseases. researchgate.netersnet.org
Long-Term Effects and Chronic Administration
The long-term effects and safety of chronic administration of this compound are areas requiring further investigation. While some studies in healthy volunteers and patients with respiratory diseases have indicated that this compound is generally well tolerated with reversible reductions in blood neutrophil counts, the implications of sustained CXCR2 antagonism over extended periods need comprehensive evaluation. researchgate.netastrazeneca.comnih.gov Studies in non-human primates involving chronic dosing for up to 39 weeks at exposures higher than predicted human therapeutic levels showed no adverse effects on neutrophil phagocytosis or oxidative burst activity, suggesting preservation of key antimicrobial immune functions. haematologica.orgnih.gov However, continuous treatment in these animals led to a marked increase in the high-affinity CXCR2 ligand, CXCL8, compared with placebo, raising questions about potential compensatory mechanisms and their long-term clinical relevance. nih.gov Larger and longer-duration clinical trials are necessary to fully characterize the long-term effects of this compound, including any potential impact on host immunity and susceptibility to infections during chronic administration. nih.govnih.gov
Optimal Patient Stratification for Therapeutic Benefit
Identifying patient populations most likely to benefit from this compound therapy is a critical area for future research. Given the varied responses observed in clinical trials for respiratory diseases, there is a need to develop biomarkers or clinical profiles that can predict therapeutic success. researchgate.netersnet.orgnih.gov Research in other indications, such as cancer, suggests that the IL-8/CXCR2 pathway is associated with poor response to immune checkpoint blockade. patsnap.com This indicates that targeting this pathway with this compound might be particularly beneficial in patients with high levels of IL-8 or other markers of an immunosuppressive tumor microenvironment. patsnap.com Further studies are needed to explore potential biomarkers for patient stratification in both inflammatory and oncological settings to ensure that this compound is directed towards those patients who will derive the greatest therapeutic benefit. patsnap.comoup.com
Deeper Understanding of Immune Cell Plasticity in Response to CXCR2 Antagonism
CXCR2 antagonism with this compound primarily targets neutrophil migration and function. researchgate.nethaematologica.orgastrazeneca.com However, immune cell responses are complex and involve significant plasticity. Research is needed to gain a deeper understanding of how blocking CXCR2 influences the behavior and function of other immune cell populations within the inflammatory or tumor microenvironment. For example, studies in prostate cancer models suggest that CXCR2 blockade can reprogram tumor-associated macrophages, inducing senescence and inhibiting tumor growth. ub.edu Furthermore, the interplay between CXCR2 antagonism and other immune pathways, such as immune checkpoint signaling, requires further elucidation. patsnap.comfrontiersin.org A more comprehensive understanding of the broader impact of this compound on immune cell plasticity could reveal novel therapeutic opportunities and inform the development of rational combination strategies.
Exploration of Additional Therapeutic Indications and Combination Strategies
Beyond respiratory diseases, the potential of this compound in other therapeutic indications, particularly in oncology, is being explored. This compound is currently being assessed in clinical trials for various cancers, including prostate cancer, head and neck squamous cell carcinoma, pancreatic ductal carcinoma, and advanced solid tumors, often in combination with immunotherapies like anti-PD-L1 antibodies. researchgate.netresearchgate.netpatsnap.comfrontiersin.orgnih.govpatsnap.comisrctn.comlarvol.com Preclinical and early clinical data suggest that targeting the IL-8/CXCR2 axis with this compound may enhance the efficacy of immune checkpoint blockade by reducing immunosuppressive myeloid cells in the tumor microenvironment. patsnap.comfrontiersin.orgisrctn.com Further research is warranted to fully explore the potential of this compound as a monotherapy or in combination with other agents in a wider range of cancers and other diseases where CXCR2-mediated inflammation or immunosuppression plays a significant role. researchgate.netfrontiersin.orgnih.govpatsnap.comlarvol.compatsnap.com
Q & A
Q. What is the molecular mechanism of AZD-5069 as a CXCR2 antagonist?
this compound selectively inhibits the CXCR2 chemokine receptor by blocking ligand binding (e.g., CXCL8/IL-8) and downstream signaling. It demonstrates high potency with a pIC50 of 9.1 in radiolabeled CXCL8 displacement assays . Methodologically, researchers can validate its antagonism via calcium flux assays (e.g., GROα-induced Ca²⁺ flux in human neutrophils loaded with fluo-3 dye) or dynamic mass redistribution (DMR) assays in primary neutrophils .
Q. How should this compound be stored and reconstituted for in vitro studies?
this compound is stable as a solid at -20°C for 3 years. For in vitro use, dissolve in DMSO (solubility: 90 mg/mL) and store aliquots at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation. Working concentrations should be validated using dose-response curves in target assays (e.g., CXCL1-induced chemotaxis) .
Q. What experimental models are appropriate for studying this compound’s anti-tumor effects?
Preclinical models include:
- In vitro : CXCR2-overexpressing tumor cell lines (e.g., head and neck squamous carcinoma) for proliferation assays.
- In vivo : Xenograft models with neutrophil co-cultures to assess tumor microenvironment modulation .
- Ex vivo : Neutrophil infiltration assays using microphysiological systems to quantify Ki-67 suppression (e.g., 30% reduction in Ki-67+ cells observed in contact-dependent models) .
Q. How does this compound differ from other CXCR2 antagonists (e.g., navarixin)?
this compound exhibits a slow dissociation rate from CXCR2, leading to prolonged receptor inhibition. Unlike navarixin, it shows non-competitive antagonism in DMR assays and partial inhibition of CXCL8 responses at high concentrations (1 µM), suggesting differential binding kinetics .
Advanced Research Questions
Q. How to resolve discrepancies in this compound’s efficacy across chemokine ligands (CXCL1 vs. CXCL8)?
this compound fully inhibits CXCL1-induced responses (pIC50 = 8.19) but only partially blocks CXCL8 signaling (pIC50 = 6.53). This divergence arises from CXCR1/CXCR2 heterodimerization in neutrophils, where CXCL8 signals via both receptors. Use dual-receptor knockout models or selective CXCR1 antagonists (e.g., 127D1 nanobody) to isolate pathway contributions .
Q. What experimental designs mitigate variability in neutrophil-based assays for this compound?
Q. Why did this compound fail in COPD clinical trials despite preclinical efficacy?
Phase II trials for COPD were discontinued due to insufficient efficacy and safety concerns (e.g., increased infection risk). Researchers should explore combination therapies (e.g., with PD-1/CTLA-4 inhibitors) to enhance anti-inflammatory effects while monitoring neutrophil function in co-clinical trials .
Q. How to assess this compound’s non-competitive antagonism in kinetic studies?
Perform Schild analysis using escalating doses of CXCL1/CXCL8. This compound’s non-competitive profile is evident from reduced maximal response (Emax) without rightward shifts in dose-response curves. Confirm via dissociation assays using radiolabeled ligands .
Q. What biomarkers validate this compound target engagement in vivo?
Q. How does this compound modulate the tumor-immune microenvironment?
this compound reduces immunosuppressive neutrophil recruitment (e.g., polymorphonuclear myeloid-derived suppressor cells) and enhances T-cell infiltration. Use flow cytometry to quantify CD8+/CD4+ T-cell ratios in this compound-treated vs. control tumors .
Data Contradiction Analysis
Q. Why do some studies report this compound as a partial antagonist for CXCL8?
Discrepancies arise from assay-specific conditions. In CD11b assays, this compound shows 69-fold lower potency against CXCL8 due to CXCR1 cross-talk. Validate using CXCR1-specific inhibitors (e.g., reparixin) or CRISPR-edited CXCR1⁻/⁻ neutrophils .
Q. How to interpret conflicting IC50 values across kinase and calcium flux assays?
this compound’s IC50 varies by assay format:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
